Isomaltopentaose

説明

Contextualization within Oligosaccharide Chemistry and Glycoscience

Isomaltopentaose is situated within the broader field of oligosaccharide chemistry and glycoscience. Oligosaccharides are sugar compounds formed by the glycosidic bonding of monosaccharides, typically ranging from trisaccharides to approximately 20 monosaccharide units tcichemicals.com. Glycoscience encompasses the study of the structure, function, and biosynthesis of carbohydrates and glycoconjugates. This compound, as an alpha-1,6-linked glucooligosaccharide, is a specific example within the diverse array of oligosaccharide structures found in nature and produced through enzymatic or chemical synthesis tcichemicals.comwikipedia.org. Its structure, with predominantly alpha-1,6 linkages, differentiates it from other oligosaccharides like cello-oligosaccharides (beta-1,4 linked glucose) or fructooligosaccharides (composed of fructose (B13574) units) tcichemicals.comcaister.com. The study of this compound contributes to the understanding of how specific glycosidic linkages and degrees of polymerization influence the physical, chemical, and biological properties of oligosaccharides ontosight.ainih.govresearchgate.net.

Historical Perspectives on this compound Research

Historically, research into this compound has been intertwined with the study of isomalto-oligosaccharides (IMOs) and the enzymes responsible for their synthesis and hydrolysis, particularly dextransucrases and alpha-glucosidases nih.govgoogle.comresearchgate.net. Early research focused on the identification and characterization of oligosaccharides produced by microbial enzymes acting on sucrose (B13894) or maltose (B56501) nih.govgoogle.com. Studies investigating the enzymatic synthesis of dextran (B179266), a glucose polymer primarily with alpha-1,6 linkages, also contributed to the understanding of alpha-1,6 glucosidic bond formation, which is central to this compound structure google.com. The development of analytical techniques, such as chromatography, allowed for the separation and identification of individual IMO components, including this compound researchgate.netmdpi.com. Research into the natural occurrence of IMOs in fermented foods and honey also provided early context for the presence of this compound in the diet tcichemicals.comfood.gov.uk.

Current Research Landscape and Emerging Themes for this compound

Current research on this compound continues to explore its properties and potential applications, particularly in the context of its resistance to digestion and its interactions with gut microbiota. As a component of IMOs, this compound is studied for its potential prebiotic effects, selectively stimulating the growth or activity of beneficial bacteria like Bifidobacterium and Lactobacillus species caister.commdpi.com. Research is ongoing to understand the extent to which this compound is digested in the upper gastrointestinal tract and how its structure influences its fermentation by gut bacteria caister.comresearchgate.net.

Emerging themes in this compound research include optimizing its enzymatic production for higher purity and yield using various microbial enzymes nih.govresearchgate.netmdpi.com. Studies are also investigating the potential of this compound and IMO mixtures in functional foods and their interactions with other food components, such as proteins in Maillard reactions nih.gov. The use of advanced analytical techniques, such as MALDI-TOF/MS and NMR, allows for detailed structural analysis and quantification of this compound in complex mixtures google.commdpi.com. Furthermore, research is exploring the potential biological activities of this compound beyond its prebiotic effects, although this area requires further investigation mdpi.com.

Detailed Research Findings and Data

Research has characterized the enzymatic synthesis of IMOs, including this compound, from starch or maltose using enzymes like alpha-glucosidase with transglucosidase activity nih.govmdpi.com. One study using Bacillus subtilis strain AP-1 demonstrated the production of a series of long-chain IMOs with degrees of polymerization (DP) ranging from 2 to 14 by direct fermentation of maltose mdpi.com. The IMO product included this compound nih.gov.

Another study investigated the composition of a commercial IMO preparation, quantifying various components including this compound. .

Interactive Data Table: Composition of a Commercial IMO Preparation (Illustrative based on research findings)

| Oligosaccharide | Degree of Polymerization (DP) | Concentration (% w/w) |

| Isomaltose (B16258) | 2 | Data varies by product |

| Isomaltotriose | 3 | Data varies by product |

| Panose | 3 | Data varies by product |

| Isomaltotetraose | 4 | Data varies by product |

| This compound | 5 | Data varies by product |

| Higher Oligomers | >5 | Data varies by product |

| Glucose | 1 | Data varies by product |

| Maltose | 2 | Data varies by product |

Note: Specific concentrations of this compound and other components vary significantly depending on the source and production method of the IMO mixture. nih.govwikipedia.orgresearchgate.net

Research also highlights the differential digestibility of IMOs based on their chain length and linkage types researchgate.netresearchgate.net. Longer-chain IMOs, such as this compound (DP5) and higher, with alpha-1,6 linkages are generally less easily hydrolyzed by human intestinal enzymes compared to shorter chains or those with alpha-1,4 linkages wikipedia.orgresearchgate.net.

Interactive Data Table: Relative Digestibility of Oligosaccharides by Rat Small Intestinal Enzymes (Illustrative based on research findings)

| Oligosaccharide | Linkage Type(s) | Relative Digestibility |

| Maltose | alpha-1,4 | Higher |

| Panose | alpha-1,6; alpha-1,4 | Moderate |

| Isomaltose | alpha-1,6 | Lower |

| Isomaltotriose | alpha-1,6 | Lower |

| Isomaltotetraose | alpha-1,6 | Lower |

| This compound | alpha-1,6 | Least |

| Isomaltoheptaose | alpha-1,6 | Least |

Note: This table is illustrative and based on findings indicating that longer alpha-1,6 linked IMOs show less digestion by rat small intestinal enzymes compared to maltose and panose. researchgate.net

Enzymatic Synthesis Methodologies

Enzymatic synthesis offers a highly specific and efficient route for producing this compound compared to chemical methods. These processes typically involve the transfer of glucosyl residues from a donor molecule to an acceptor molecule, forming new glycosidic linkages.

Transglycosylation Reactions

Transglycosylation is a key enzymatic reaction employed in the synthesis of this compound. This process involves the transfer of a glycosyl unit from a donor substrate to an acceptor molecule, catalyzed by enzymes like alpha-glucosidases and glucosyltransferases. researchgate.netresearchgate.netresearchgate.netresearchgate.netgoogle.commfu.ac.thcsic.es

Alpha-glucosidases (EC 3.2.1.20), particularly those from microbial sources such as Aspergillus niger, are widely used in the enzymatic synthesis of IMOs, including this compound. researchgate.netresearchgate.netresearchgate.netfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.netekb.egnih.gov These enzymes primarily catalyze the hydrolysis of alpha-glucosidic bonds from the non-reducing end of saccharides, releasing alpha-D-glucose. However, they also exhibit transglycosylation activity, enabling the formation of new alpha-glucosidic linkages, predominantly alpha-1,6 linkages, when a suitable acceptor is present at a high concentration. researchgate.netresearchgate.netnih.govnih.govresearchgate.net

Aspergillus niger alpha-glucosidase (often referred to as transglucosidase in the context of synthesis) can transfer glucosyl residues from substrates like maltose or starch hydrolysates to acceptor molecules, building up longer oligosaccharides with alpha-1,6 linkages. researchgate.netresearchgate.net Studies have shown that A. niger alpha-glucosidase can synthesize a range of IMOs, including isomaltose, panose, isomaltotriose, isomaltotetraose, and this compound, from substrates like maltose or maltooligosaccharides. researchgate.netnih.govresearchgate.netresearchgate.net The transglycosylation activity is influenced by factors such as substrate concentration, pH, and temperature. researchgate.net

Glucosyltransferases, particularly dextransucrase (EC 2.4.1.5) from lactic acid bacteria like Leuconostoc mesenteroides, are also involved in the synthesis of alpha-1,6 linked glucans, including the backbone structure found in this compound. researchgate.netcsic.esjmb.or.krcolab.ws Dextransucrase catalyzes the cleavage of sucrose, transferring the glucosyl moiety to a growing dextran chain or to an acceptor molecule. researchgate.netcsic.escolab.ws While their primary product is often high molecular weight dextran, dextransucrases can perform acceptor reactions in the presence of carbohydrates like maltose or sucrose, leading to the formation of various oligosaccharides, including IMOs. researchgate.netcsic.es

Dextransucrases from different Leuconostoc mesenteroides strains (e.g., NRRL B-512F, NRRL B-472, and NRRL B-1299) have been shown to catalyze the transglycosylation of sucrose (as the donor) and maltose (as the acceptor) to produce IMOs with primarily alpha-1,6 linkages. researchgate.net The specific product profile, including the proportion of this compound, can vary depending on the enzyme source and reaction conditions. researchgate.net

The efficiency and product profile of enzymatic transglycosylation reactions are significantly influenced by the choice of acceptor molecule. Common acceptor molecules used in the synthesis of this compound and other IMOs include glucose, maltose, and sucrose. researchgate.netmfu.ac.thcsic.esnih.govresearchgate.net

Maltose is frequently reported as an effective acceptor for alpha-glucosidases with transglucosidase activity, leading to the formation of a series of IMOs, including this compound. researchgate.netresearchgate.net When maltose is used as the substrate (acting as both donor and acceptor), alpha-glucosidases can produce isomaltose, panose, and higher IMOs through transglycosylation reactions. researchgate.netresearchgate.net

Sucrose can act as a donor substrate for glucosyltransferases like dextransucrase, providing the glucosyl units for transfer. researchgate.netcsic.es In the presence of an acceptor molecule like maltose, dextransucrase can synthesize IMOs. researchgate.netcsic.es The concentration ratio of donor (sucrose) to acceptor (maltose or glucose) can influence the yield and distribution of the resulting oligosaccharides. researchgate.netjmb.or.kr

Role of Glucosyltransferases (e.g., Dextransucrase from Leuconostoc mesenteroides)

Hydrolysis-Transglycosylation Combined Processes

The enzymatic production of this compound often involves processes where hydrolysis and transglycosylation reactions occur simultaneously or sequentially. researchgate.netgoogle.comresearchgate.netscribd.comredalyc.org Starting materials like starch or maltodextrins are typically first hydrolyzed by enzymes such as alpha-amylase and beta-amylase to produce a substrate rich in maltose and glucose. google.commfu.ac.thredalyc.orgresearchgate.net Subsequently, alpha-glucosidases or transglucosidases are introduced to catalyze the transglycosylation reactions, converting the maltose and glucose into IMOs, including this compound. researchgate.netgoogle.commfu.ac.thresearchgate.netredalyc.orgresearchgate.net

Simultaneous saccharification and transglycosylation (SST) processes have been developed to improve efficiency. researchgate.netredalyc.org In these processes, the enzymes responsible for hydrolysis (saccharification) and transglycosylation are present in the reaction mixture concurrently. researchgate.netredalyc.org This can help to maintain a high concentration of acceptor molecules and drive the transglycosylation reaction forward, potentially increasing the yield of desired IMO products like this compound. researchgate.net For example, a process involving simultaneous saccharification and transglycosylation from sweet potato starch using a combination of beta-amylase, pullulanase, and alpha-transglucosidase has been studied for IMO production. researchgate.net

Research findings indicate that the specific enzyme cocktail and reaction conditions employed in combined processes significantly impact the final composition of the IMO mixture, including the presence and quantity of this compound. researchgate.netmfu.ac.thresearchgate.netredalyc.org

Enzyme Engineering and Directed Evolution for Enhanced Synthesis

Enzyme engineering and directed evolution approaches are being explored to enhance the efficiency and specificity of enzymes used in this compound synthesis. Modifying enzyme structure can lead to altered substrate specificity, improved catalytic activity, increased stability, or a shift in the balance between hydrolysis and transglycosylation activities, favoring the synthesis of specific oligosaccharides.

While direct mentions specifically targeting enhanced this compound synthesis through enzyme engineering are less prevalent in the provided results, research on modifying alpha-glucosidases and dextransucrases for improved IMO production suggests the potential for tailoring enzymes to optimize the yield of specific chain lengths. For instance, modifications in the active site or surrounding regions of these enzymes can influence their acceptor binding preferences and the types of linkages formed. nih.govearticle.net Studies on Leuconostoc mesenteroides dextransucrase mutants have shown altered product specificity, leading to increased levels of certain oligosaccharides. earticle.net Similarly, understanding the residues involved in the product specificity of alpha-glucosidases can guide engineering efforts to favor the formation of longer chain IMOs like this compound. nih.gov

Further research in this area holds promise for developing highly efficient biocatalysts specifically designed for the targeted and high-yield synthesis of this compound.

Table 1: Enzymes Involved in this compound Synthesis

| Enzyme Type | Source Organisms | Primary Role in IMO Synthesis | Key Reaction(s) |

| Alpha-Glucosidase | Aspergillus niger, Microbacterium sp., Geobacillus sp. | Transglycosylation | Alpha-1,6 linkage formation |

| Glucosyltransferase | Leuconostoc mesenteroides | Transglycosylation | Alpha-1,6 linkage formation |

| Alpha-Amylase | Fungal/Bacterial (e.g., Aspergillus, Bacillus) | Starch Hydrolysis | Alpha-1,4 linkage hydrolysis |

| Beta-Amylase | Plant/Microbial | Starch Hydrolysis | Maltose production |

| Pullulanase | Microbial | Starch Debranching | Alpha-1,6 linkage hydrolysis |

Table 2: Acceptor Molecules in Enzymatic IMO Synthesis

| Acceptor Molecule | Role in Synthesis | Relevant Enzymes |

| Maltose | Primary acceptor for alpha-glucosidases; can also be a donor | Alpha-glucosidases, Dextransucrase (in acceptor reactions) |

| Sucrose | Donor substrate for dextransucrase; can act as an acceptor | Dextransucrase, Alpha-glucosidases (less common) |

| Glucose | Acceptor molecule | Alpha-glucosidases, Dextransucrase (in acceptor reactions) |

Application of Enzyme Cocktails for Improved Yields

The efficiency and yield of isomaltooligosaccharide production can be significantly improved through the application of enzyme cocktails researchgate.netfrontiersin.org. These cocktails typically comprise a combination of enzymes that work synergistically to enhance the conversion of the substrate into the desired IMO profile. For instance, a study investigated the use of an enzyme cocktail containing recombinant Bacillus naganoensis pullulanase, alpha-amylase from Bacillus amyloliquefaciens, barley bran beta-amylase, and alpha-transglucosidase from Aspergillus niger for the simultaneous saccharification and transglycosylation of liquefied starch researchgate.net. This approach aimed to overcome the limitations of traditional multi-stage processes, which often result in low yields researchgate.net.

The use of enzyme cocktails allows for a more complete breakdown of the initial substrate and promotes the formation of higher molecular weight IMOs like this compound through transglucosylation reactions researchgate.netfrontiersin.org. Different enzyme combinations and their ratios can be optimized to tailor the final IMO composition and increase the yield of specific oligosaccharides within the mixture frontiersin.org. Research has shown that supplementing cellulase (B1617823) with accessory enzymes such as beta-glucosidase and xylanase can significantly improve hydrolysis yields frontiersin.org.

Microbial Production Systems

Microbial production systems offer a promising alternative for isomaltooligosaccharide synthesis, often leveraging the capabilities of whole cells or fermentation processes nih.govnih.gov. These systems can reduce the cost associated with enzyme production and purification nih.gov.

Whole-Cell Biocatalysis Approaches

Whole-cell biocatalysis involves using intact microbial cells containing the necessary enzymatic machinery to catalyze the synthesis of target compounds like this compound nih.govnih.govfrontiersin.org. This approach can simplify the production process by eliminating the need for enzyme extraction and purification nih.gov. Microorganisms such as Microbacterium sp., Bacillus subtilis, and Debaryomyces hansenii have been explored for their ability to produce IMOs from maltose using whole-cell biocatalysis nih.gov. Engineered yeast cells, such as Saccharomyces cerevisiae expressing Aspergillus niger alpha-glucosidase, have also been used as whole-cell biocatalysts for IMO production nih.govresearchgate.net.

Whole-cell systems can perform multi-step reactions and efficiently regenerate necessary cofactors, operating under mild conditions nih.gov. However, challenges such as substrate transport across the cell membrane can exist researchgate.net.

Fermentation Strategies for this compound Production

Fermentation strategies involve cultivating microorganisms in a suitable medium containing a carbon source, such as maltose, for the direct production of IMOs nih.gov. Bacillus subtilis strain AP-1, for instance, has been used for the direct fermentation of maltose to produce a series of long-chain IMOs, including this compound nih.gov. This strain produces alpha-glucosidase with transglucosidase activity, facilitating the conversion of maltose into various IMOs nih.gov.

Studies have investigated the time course of IMO production during fermentation, observing the decrease in substrate concentration (e.g., maltose) and the appearance of different oligosaccharides over time nih.gov. Optimization of fermentation conditions, including substrate concentration and cultivation time, is crucial for maximizing IMO yield nih.gov. For example, a total IMO yield of 36.33 g/L was achieved after 36 hours of cultivation using 50 g/L of maltose with B. subtilis strain AP-1 nih.gov.

Strain Engineering for Optimized Biosynthesis (e.g., Bacillus subtilis)

Strain engineering plays a vital role in optimizing the biosynthesis of specific compounds, including this compound precursors or the enzymes involved in its synthesis rsc.orgreferencecitationanalysis.commdpi.com. Bacillus subtilis is a commonly used host for metabolic engineering due to its rapid growth rate, genetic stability, and the availability of genetic modification tools mdpi.com.

Engineering strategies can involve modifying metabolic pathways to enhance the flux towards IMO synthesis, increasing the expression of key enzymes with transglucosylation activity, or reducing the activity of competing pathways nih.govmdpi.com. While the provided search results discuss strain engineering of Bacillus subtilis for the production of other compounds like 3-hydroxypropanoic acid and menaquinone-7 (B21479) mdpi.comfrontiersin.org, the principles and techniques described, such as optimizing gene expression, modulating metabolic fluxes, and using mutagenesis mdpi.comfrontiersin.org, are applicable to optimizing IMO biosynthesis. For example, optimizing laboratory cultivation conditions, including pH and temperature, can enhance the synthesis of metabolites by Bacillus subtilis strains nih.gov.

Process Optimization and Reaction Kinetics Modeling

Optimizing the production process for this compound involves understanding and controlling various parameters that influence enzymatic activity and product yield scribd.comnumberanalytics.com. Kinetic modeling provides a powerful tool for analyzing the reaction mechanisms and predicting process behavior under different conditions rsc.orgresearchgate.netscripps.edu.

Mechanistic Kinetic Modeling of Enzymatic Reactions

Mechanistic kinetic modeling aims to describe the rates of individual enzymatic steps involved in the synthesis of isomaltooligosaccharides rsc.orgresearchgate.net. This approach typically involves formulating a reaction mechanism that accounts for the various hydrolysis and transglucosylation reactions catalyzed by the enzymes rsc.orgresearchgate.net. Models often incorporate Michaelis-Menten kinetics to describe enzyme behavior, including substrate and product inhibition effects rsc.orgresearchgate.net.

Kinetic parameters, such as maximum reaction velocities (vm) and inhibition constants, are estimated by fitting experimental data to the proposed model rsc.orgresearchgate.net. Sensitivity analysis can then be performed to identify the parameters that have the most significant influence on the reaction outcome and product distribution rsc.orgresearchgate.netresearchgate.net. For instance, studies have identified that the maximum reaction velocities related to both hydrolysis and transglucosylation reactions, as well as certain product inhibition parameters, are critical to the model outcome for IMO production from maltose by alpha-glucosidase rsc.orgresearchgate.net.

Validation experiments are conducted to compare the model predictions with experimental results under different conditions, confirming the model's accuracy in describing the enzymatic process rsc.orgresearchgate.net. This modeling approach allows for a deeper understanding of the reaction system and facilitates the optimization of process parameters for improved this compound yield rsc.orgnumberanalytics.comresearchgate.net.

| Compound Name | PubChem CID |

| This compound | 131881918 nih.gov, 3081400 labsolu.ca |

| Bacillus subtilis | - herts.ac.uk (Strain specific, not a single compound) |

| Maltose | 6255 [PubChem] |

| Glucose | 5793 [PubChem] |

| Isomaltose | 10066 [PubChem] |

| Isomaltotriose | 10067 [PubChem] |

| Isomaltotetraose | 131881917 [PubChem] |

| Alpha-glucosidase | - (Enzyme class, not a single compound with CID) |

| Pullulanase | - (Enzyme class, not a single compound with CID) |

| Alpha-amylase | - (Enzyme class, not a single compound with CID) |

| Beta-amylase | - (Enzyme class, not a single compound with CID) |

| Aspergillus niger | - (Organism, not a compound) |

| Microbacterium sp. | - (Organism, not a compound) |

| Debaryomyces hansenii | - (Organism, not a compound) |

| Saccharomyces cerevisiae | - (Organism, not a compound) |

| 3-hydroxypropanoic acid | 10206 [PubChem] |

| Menaquinone-7 | 5282445 [PubChem] |

| Panose | 131881916 [PubChem] |

| Xylanase | - (Enzyme class, not a single compound with CID) |

| Beta-glucosidase | - (Enzyme class, not a single compound with CID) |

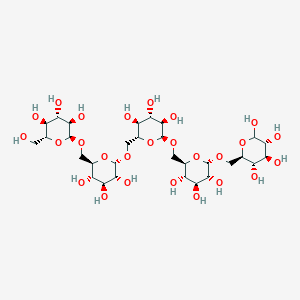

Structure

2D Structure

特性

IUPAC Name |

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O26/c31-1-6-11(32)17(38)22(43)27(53-6)49-3-8-13(34)19(40)24(45)29(55-8)51-5-10-15(36)20(41)25(46)30(56-10)50-4-9-14(35)18(39)23(44)28(54-9)48-2-7-12(33)16(37)21(42)26(47)52-7/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21-,22-,23-,24-,25-,26?,27+,28+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJNEIZIUZSCIE-DQEKYIGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O5)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC[C@@H]5[C@H]([C@@H]([C@H](C(O5)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic and Biosynthetic Pathways of Isomaltopentaose

Microbial Production Systems

Microbial production systems present a viable and often cost-effective route for the biosynthesis of isomaltooligosaccharides nih.govnih.gov. These systems can leverage the inherent enzymatic capabilities of microorganisms or be engineered to enhance the production of specific IMOs.

Whole-Cell Biocatalysis Approaches

Whole-cell biocatalysis involves utilizing intact microbial cells as the catalysts for biochemical transformations, including the synthesis of this compound nih.govnih.govfrontiersin.org. This approach can circumvent the need for complex and costly enzyme purification steps nih.gov. Various microorganisms, such as Microbacterium sp., Bacillus subtilis, and Debaryomyces hansenii, have been investigated for their potential in producing IMOs from substrates like maltose using their endogenous enzymatic machinery nih.gov. Furthermore, genetically engineered yeast strains, such as Saccharomyces cerevisiae modified to express alpha-glucosidase from Aspergillus niger, have been employed as whole-cell biocatalysts for IMO synthesis nih.govresearchgate.net.

Whole-cell systems offer the advantage of providing a natural environment for enzyme activity, including cofactor regeneration and the ability to perform multi-step reactions under relatively mild conditions nih.gov. However, factors such as the transport of substrates and products across the cell membrane can influence the efficiency of whole-cell biocatalysis researchgate.net.

Fermentation Strategies for this compound Production

Fermentation strategies involve cultivating microorganisms in a suitable growth medium containing a carbon source, allowing them to produce IMOs directly as part of their metabolic activity nih.gov. Bacillus subtilis strain AP-1 is an example of a microorganism used for the direct fermentation of maltose to produce a range of long-chain IMOs, including this compound nih.gov. This strain is known to produce alpha-glucosidase with transglucosidase activity, which facilitates the conversion of the substrate into various IMOs during the fermentation process nih.gov.

Studies on fermentation for IMO production track the consumption of the initial substrate and the accumulation of different oligosaccharide products over time nih.gov. Optimizing fermentation parameters, such as the initial substrate concentration and the duration of the cultivation, is critical for maximizing the yield of the desired IMOs nih.gov. For instance, a study reported achieving a total IMO yield of 36.33 g/L after 36 hours of cultivation with B. subtilis strain AP-1 using 50 g/L of maltose nih.gov.

Strain Engineering for Optimized Biosynthesis (e.g., Bacillus subtilis)

Strain engineering is a powerful tool for optimizing the biosynthesis of specific compounds by modifying the genetic and metabolic makeup of microorganisms rsc.orgreferencecitationanalysis.commdpi.com. Bacillus subtilis is a widely used host organism for such modifications due to its well-characterized genetics and suitability for industrial applications mdpi.com.

Engineering strategies can involve enhancing the expression of genes encoding key enzymes with high transglucosylation activity, modifying metabolic pathways to channel carbon flux towards IMO synthesis, or eliminating competing pathways that consume precursors or degrade the desired products nih.govmdpi.com. While direct information on Bacillus subtilis strain engineering specifically for enhanced this compound biosynthesis was not extensively detailed in the search results, the principles applied in engineering B. subtilis for the production of other compounds, such as optimizing gene expression, manipulating metabolic fluxes, and employing mutagenesis techniques mdpi.comfrontiersin.org, are directly relevant. Optimization of cultivation conditions, including pH and temperature, can also be considered a form of process optimization that complements strain engineering efforts to improve metabolite synthesis by Bacillus subtilis strains nih.gov.

Process Optimization and Reaction Kinetics Modeling

Mechanistic Kinetic Modeling of Enzymatic Reactions

Mechanistic kinetic modeling of the enzymatic reactions involved in isomaltooligosaccharide synthesis aims to quantitatively describe the rates of the individual reaction steps rsc.orgresearchgate.net. This approach typically involves developing a detailed reaction mechanism that accounts for the various hydrolysis and transglucosylation reactions catalyzed by the enzymes used rsc.orgresearchgate.net. Kinetic models often employ Michaelis-Menten kinetics to represent enzyme behavior, incorporating factors such as substrate and product inhibition that can affect reaction rates rsc.orgresearchgate.net.

Kinetic parameters, such as the maximum reaction velocity (vm) and various inhibition constants, are determined by fitting experimental data obtained under different conditions to the proposed model rsc.orgresearchgate.net. Sensitivity analysis is then performed to identify which parameters have the most significant impact on the reaction kinetics and the final distribution of oligosaccharide products rsc.orgresearchgate.netresearchgate.net. Studies have shown that parameters related to the maximum reaction velocities of both hydrolytic and transglucosylation reactions, as well as certain product inhibition effects, are particularly influential in determining the outcome of IMO production from maltose by alpha-glucosidase rsc.orgresearchgate.net.

Influence of Substrate Concentration and Enzyme Activity

The concentrations of substrates and the activity of the enzymes are critical factors influencing the yield and composition of isomalto-oligosaccharides, including this compound, during enzymatic synthesis embrapa.brresearchgate.netlibretexts.orgbiomol.commlsu.ac.in.

Substrate Concentration: High substrate concentrations, particularly of the glucosyl donor (e.g., sucrose (B13894) or maltose), favor the transglycosylation activity of enzymes like alpha-glucosidase over their hydrolytic activity nih.govresearchgate.netresearchgate.net. This shift is crucial for the synthesis of longer-chain oligosaccharides like this compound. For instance, studies have shown that increasing maltose concentration can strongly enhance isomalto-oligosaccharide synthesis embrapa.br. At very high substrate concentrations, enzyme active sites can become saturated, leading to a leveling off of the reaction rate libretexts.orgbiomol.commlsu.ac.in. The ratio of different acceptor sugars (like glucose and maltose) can also modulate the production of specific IMOs, such as isomaltose (B16258) and panose, by competing for the same binding site on the enzyme nih.gov.

Enzyme Activity: The rate of an enzyme-catalyzed reaction is directly proportional to the enzyme concentration, provided the substrate is not limiting libretexts.orgmlsu.ac.in. Higher enzyme activity or dosage generally leads to increased reaction rates and can reduce the reaction time required to achieve a certain yield of IMOs redalyc.orgmdpi.com. However, the optimal enzyme dosage needs to be determined, as excessive enzyme may not proportionally increase the yield or could potentially lead to increased hydrolysis of the desired products redalyc.org. Different enzymes exhibit varying levels of activity and specificity towards different substrates and linkages, influencing the final composition of the IMO mixture nih.govredalyc.orgasm.org. Enzyme activity is also affected by factors such as pH and temperature, with each enzyme having an optimal range for maximum activity researchgate.netresearchgate.netlibretexts.orgmlsu.ac.in.

Reaction Parameter Optimization for Industrial Scalability

Optimizing reaction parameters is essential for achieving efficient and cost-effective production of this compound and other IMOs on an industrial scale researchgate.netembrapa.brresearchgate.netredalyc.orgmdpi.comresearchgate.net. Key parameters include temperature, pH, reaction time, enzyme dosage, and substrate concentration.

Research efforts focus on identifying optimal conditions that maximize the yield of desired IMOs while minimizing undesirable byproducts embrapa.brresearchgate.netredalyc.orgresearchgate.netekb.eg. For enzymatic synthesis using transglucosidases, typical optimization involves finding the optimal temperature and pH range where the enzyme exhibits high activity and stability researchgate.netresearchgate.netlibretexts.orgmlsu.ac.in. For example, studies on IMO production using Aspergillus niger alpha-transglucosidase have identified optimal pH and temperature ranges for saccharification and transglycosylation redalyc.org.

The concentration and ratio of substrates are also critical for industrial scalability embrapa.br. High substrate concentrations can drive the transglycosylation reaction, but managing viscosity and potential substrate inhibition at very high concentrations is important researchgate.net. Optimizing enzyme dosage involves balancing the cost of the enzyme with the desired reaction rate and yield redalyc.org.

Reaction time is another crucial parameter, as prolonged reaction times can sometimes lead to the hydrolysis of the synthesized oligosaccharides by the same enzymes responsible for their formation nih.govredalyc.org. Therefore, determining the optimal reaction time to achieve maximum product accumulation is necessary redalyc.org.

Various techniques, including response surface methodology, are employed to study the interactive effects of different parameters and identify optimal conditions for large-scale IMO production embrapa.br. While challenges remain in developing fully optimized industrial processes for specific IMO components like this compound, research continues to explore efficient enzymatic methods and parameter optimization for enhanced yield and purity researchgate.netembrapa.brresearchgate.netredalyc.orgresearchgate.net. Scaling up from laboratory to industrial scale requires careful consideration of factors such as reactor design, mixing, and heat transfer to maintain optimal reaction conditions mdpi.com.

Advanced Structural Elucidation and Analytical Methodologies for Isomaltopentaose

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the structural features of isomaltopentaose at the atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique widely used for the structural elucidation of organic molecules, including oligosaccharides researchgate.netmdpi.com. It provides detailed information about the connectivity and environment of atoms within the molecule. The application of NMR to this compound allows for the identification of glycosidic linkages and the assignment of individual sugar residues mdpi.com.

One-Dimensional (1D) 1H and 13C NMR

One-dimensional (1D) 1H and 13C NMR spectra provide initial information about the types of protons and carbons present in the this compound molecule mdpi.comnih.gov. The 1H NMR spectrum reveals signals for anomeric protons, which are particularly informative about the glycosidic linkages and the anomeric configuration (α or β) researchgate.netresearchgate.net. Chemical shifts and coupling constants in the 1H spectrum help in the initial assignment of protons to specific positions within the glucose units. For instance, anomeric protons typically appear in the downfield region of the spectrum researchgate.netresearchgate.net.

The 13C NMR spectrum provides signals for each unique carbon atom in the molecule mdpi.com. The chemical shifts of carbon atoms, especially the anomeric carbons (C-1) and the carbons involved in glycosidic linkages (e.g., C-6 in α-(1,6) linkages), are highly characteristic and provide crucial information about the structure . Comparing the observed chemical shifts to reference data for known glucose residues and linkage types aids in structural assignment.

While 1D NMR provides valuable data, the spectra of oligosaccharides can be complex due to overlapping signals, especially for larger molecules like this compound magritek.com.

Two-Dimensional (2D) NMR (COSY, TOCSY) for Complete Assignment

Two-dimensional (2D) NMR techniques are essential for overcoming the limitations of 1D NMR and achieving a complete assignment of proton and carbon signals in this compound mdpi.commdpi.com. COrrelation SpectroscopY (COSY) experiments reveal correlations between protons that are coupled through bonds, typically two or three bonds away (vicinal and geminal couplings) oxinst.com. By following the correlation peaks in a COSY spectrum, it is possible to trace the connectivity of protons within each glucose residue, starting from the anomeric proton .

TOtal Correlation SpectroscopY (TOCSY) experiments provide correlations between all protons within a coupled spin system magritek.com. This means that a TOCSY spectrum can reveal all the protons belonging to a single glucose unit, even if they are not directly coupled magritek.com. By varying the mixing time in a TOCSY experiment, it is possible to extend the transfer of magnetization and observe correlations to more distant protons within the spin system . COSY and TOCSY data are complementary and are used together to assign all proton resonances within each monosaccharide unit of this compound researchgate.netresearchgate.net.

Illustrative Data (based on principles for related oligosaccharides):

| NMR Technique | Information Provided |

| 1D 1H NMR | Anomeric proton signals, chemical shifts, coupling constants for proton environments. |

| 1D 13C NMR | Anomeric carbon signals, linkage carbon shifts, overall carbon environment information. |

| 1H-1H COSY | Through-bond proton correlations, connectivity within individual glucose units. |

| 1H-1H TOCSY | Identification of complete spin systems (individual glucose residues), correlations between all protons within a residue. |

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis jchps.comffhdj.com. MS is particularly useful for verifying the degree of polymerization and identifying the presence of any structural variations or impurities mdpi.com.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) is a widely used technique for the analysis of oligosaccharides, including isomaltooligosaccharides mdpi.comkoreascience.krnih.govresearchgate.netnih.gov. In MALDI-TOF/MS, the sample is mixed with a matrix material, which co-crystallizes with the analyte bruker.com. A laser pulse is used to desorb and ionize the matrix and analyte molecules bruker.com. The ions are then accelerated, and their mass-to-charge ratio (m/z) is determined by measuring the time it takes for them to travel through a flight tube to the detector bruker.com.

MALDI-TOF/MS provides a rapid and sensitive method for determining the molecular mass of this compound, typically observed as pseudomolecular ions formed by the addition of a cation (e.g., [M+Na]+) nih.gov. This allows for the confirmation of the molecular formula and the degree of polymerization mdpi.com. Furthermore, tandem MS (MS/MS) experiments can be performed using MALDI-TOF/TOF instruments to induce fragmentation of the parent ion koreascience.krnih.gov. The fragmentation patterns obtained provide valuable information about the sequence of monosaccharide units and the types of glycosidic linkages present in this compound nih.gov. Different linkage types can lead to characteristic fragmentation ions, aiding in structural elucidation nih.gov.

Illustrative Data (based on principles for related oligosaccharides):

| MS Technique | Information Provided |

| MALDI-TOF MS | Molecular weight determination, verification of degree of polymerization, detection of impurities. |

| MALDI-TOF/TOF MS/MS | Fragmentation patterns providing information on monosaccharide sequence and glycosidic linkage types. |

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for the purification of this compound from complex mixtures and for its quantitative analysis. Various modes of chromatography are employed based on the properties of the oligosaccharide mixture.

Size exclusion chromatography (SEC) is a common method used for separating oligosaccharides based on their size or hydrodynamic volume mdpi.comgoogle.com. This technique is effective for separating isomaltooligosaccharides of different degrees of polymerization mdpi.com.

High-performance anion exchange chromatography (HPAEC) coupled with pulsed amperometric detection (PAD) is a sensitive and selective method for the separation and detection of carbohydrates, including isomaltooligosaccharides cnif.cn. HPAEC separates oligosaccharides based on their weak acidity, and PAD allows for direct detection without the need for derivatization cnif.cn. This method can effectively separate this compound from other IMOs and related saccharides cnif.cn.

Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique for the separation of polar compounds like oligosaccharides nih.govshodex.com. HILIC columns retain carbohydrates based on hydrophilic interactions, and the separation can be influenced by the water content and salt concentration in the mobile phase nih.gov. HILIC can be coupled with various detectors, including refractive index detectors (RI) or charged aerosol detectors (CAD) nih.govshodex.com.

Chromatographic methods are often used in conjunction with spectroscopic techniques, for example, by collecting fractions from chromatographic separation for subsequent NMR or MS analysis to confirm the identity and purity of isolated this compound mdpi.com.

Illustrative Data (based on principles for related oligosaccharides):

| Chromatographic Method | Separation Principle | Common Detection Methods | Application for this compound |

| Size Exclusion Chromatography (SEC) | Size/Hydrodynamic Volume | RI Detector | Separation by degree of polymerization. mdpi.comgoogle.com |

| High-Performance Anion Exchange Chromatography (HPAEC) | Ionic Interaction (weak acidity) | Pulsed Amperometric Detection (PAD) | Separation of different oligosaccharides, including IMOs. cnif.cn |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Hydrophilic Interaction | RI, Charged Aerosol Detection (CAD) | Separation of polar carbohydrates. nih.govshodex.com |

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely used technique for the analysis of carbohydrates, offering high resolution and sensitivity. HPAEC separates carbohydrates based on their weak acidity, which is exploited at high pH using an anion exchange stationary phase. The high pH conditions are necessary to render the carbohydrates anionic, allowing them to interact with the anion exchange column. The separated carbohydrates are then detected by PAD, providing sensitive and selective detection. HPAEC-PAD is a preferred method for the detailed analysis of isomaltooligosaccharides, including the separation and quantification of this compound within complex mixtures. A CarboPac PA10 column, which is designed for high-resolution carbohydrate separations, is commonly used for the HPAEC-PAD analysis of IMOs.

Quantitative analysis of IMOs, including this compound, using HPAEC-PAD has demonstrated good linearity over a significant concentration range. Detection limits (LODs) and quantification limits (LOQs) for various IMOs, including this compound, highlight the sensitivity of this method.

| Compound | Calibration Range (mg/L) | Detection Limit (LOD, mg/L) | Quantification Limit (LOQ, mg/L) |

|---|---|---|---|

| Glucose | 0.032 - 25.975 | 0.008 | 0.027 |

| Fructose (B13574) | 0.032 - 25.975 | 0.008 | 0.027 |

| Maltose (B56501) | 0.032 - 25.975 | 0.011 | 0.037 |

| Maltotriose | 0.032 - 25.975 | 0.013 | 0.043 |

| Isomaltose (B16258) | 0.032 - 25.975 | 0.010 | 0.033 |

| Isomaltotriose | 0.032 - 25.975 | 0.014 | 0.047 |

| Isomaltotetraose | 0.032 - 25.975 | 0.018 | 0.060 |

| This compound | 0.032 - 25.975 | 0.022 | 0.073 |

| Isomaltohexaose | 0.032 - 25.975 | 0.020 | 0.067 |

| Isomaltoheptaose | 0.032 - 25.975 | 0.020 | 0.067 |

| Panose | 0.032 - 25.975 | 0.012 | 0.040 |

| Trehalose | 0.032 - 25.975 | 0.009 | 0.030 |

| Maltulose | 0.032 - 25.975 | 0.009 | 0.030 |

| Kojibiose | 0.032 - 25.975 | 0.011 | 0.037 |

| Nigerose | 0.032 - 25.975 | 0.011 | 0.037 |

Size Exclusion Chromatography for Oligosaccharide Purification and Molecular Size Profiling

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography when using aqueous mobile phases, separates molecules based primarily on their hydrodynamic volume or size in solution. The stationary phase consists of porous beads, and molecules larger than the pore size are excluded and elute first, while smaller molecules can enter the pores and have a longer retention time. SEC is a valuable technique for the purification and molecular size profiling of oligosaccharides, including isomaltooligosaccharides. It is used to separate oligosaccharides based on their degree of polymerization (DP). SEC can be employed to purify IMOs from reaction mixtures or to analyze the molecular weight distribution of IMO products. Columns packed with materials like dextran (B179266), agarose, polyacrylamide, or silica (B1680970) with defined pore sizes are used for this purpose. A Superdex 30 Increase column has been used for the purification of IMOs by SEC. SEC provides a relatively simple method for classifying molecules by size and offers advantages such as short separation times and no sample loss due to interaction with the stationary phase.

Enzymatic and Chemical Degradation Analysis

Degradation analysis, employing both enzymatic and chemical methods, is fundamental in determining the glycosidic linkages within this compound and characterizing its structural features.

Specific Glycosidase Hydrolysis for Linkage Determination (e.g., α-amylase, oligo-α-1,6-glucosidase)

Enzymatic hydrolysis with specific glycosidases is a powerful tool for probing the glycosidic linkages present in this compound. Enzymes with defined specificities are used to selectively cleave certain bonds, and the resulting degradation products are then analyzed to infer the original structure.

Alpha-amylase (α-amylase) is an enzyme that hydrolyzes internal α-1,4-glucosidic linkages in glucose polymers and oligomers mdpi.comcsic.es. While this compound is primarily characterized by α-1,6 linkages, the presence of any α-1,4 linkages within the molecule or in mixtures containing this compound can be investigated using α-amylase digestion. Analysis of the hydrolysis products can reveal the position and extent of such linkages.

Oligo-α-1,6-glucosidase (also known as isomaltase) is particularly relevant for the analysis of this compound as it specifically catalyzes the hydrolysis of α-1,6-glycosidic linkages in oligosaccharides, including IMOs mdpi.comcsic.esmegazyme.comresearchgate.netnih.gov. By treating this compound with oligo-α-1,6-glucosidase and analyzing the resulting smaller oligosaccharides or glucose, the presence and arrangement of α-1,6 linkages can be confirmed and studied mdpi.comresearchgate.netnih.gov. This enzymatic approach is frequently used to verify the linkages in enzymatically produced oligosaccharides mdpi.comresearchgate.netnih.gov. The degradation products are commonly analyzed using techniques such as Thin-Layer Chromatography (TLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) mdpi.comnih.govgoogle.comnih.gov.

The application of these specific glycosidases provides valuable information about the linkage types and sequences within this compound, contributing significantly to its structural characterization.

Methylation Analysis Coupled with Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS)

Methylation analysis is a key chemical method for determining the linkage positions in carbohydrates. This technique involves permethylating the hydroxyl groups of the sugar residues, followed by hydrolysis of the glycosidic bonds. The resulting partially methylated monosaccharides are then typically reduced and acetylated to form partially methylated alditol acetates (PMAAs). These PMAAs are volatile and can be separated and identified using Gas-Liquid Chromatography coupled with Mass Spectrometry (GLC-MS) nih.govaalto.fiuu.nlrug.nl.

The fragmentation patterns observed in the mass spectrometer provide information about the positions of the methyl groups, which in turn correspond to the original linkage positions in the oligosaccharide. For this compound, methylation analysis can confirm the α-1,6 linkages between the glucose units and identify the terminal residues. This method is a standard procedure for the structural analysis of polysaccharides and oligosaccharides and is effective in determining linkage positions nih.govaalto.fiuu.nlrug.nl. Analysis of methylated oligosaccharide samples by GLC-MS has been reported uu.nl.

Fingerprinting Techniques for Oligosaccharide Mixtures

Fingerprinting techniques provide a comprehensive overview of the components within an oligosaccharide mixture, allowing for the identification and comparison of complex samples. These techniques generate characteristic profiles that can serve as "fingerprints" for specific compositions.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is widely used as a fingerprinting technique for analyzing oligosaccharide mixtures, including those containing this compound google.comnih.govrug.nlunipr.itcabidigitallibrary.org. HPAEC-PAD provides high-resolution separation of oligosaccharides based on their charge and size, and the pulsed amperometric detector offers sensitive detection of carbohydrates without the need for derivatization. The resulting chromatogram, showing a series of peaks corresponding to different oligosaccharides, serves as a unique fingerprint of the sample composition google.comnih.govrug.nl. By comparing the HPAEC-PAD profile of a sample to those of known standards, the presence and relative abundance of this compound and other IMOs can be determined google.comnih.govrug.nl.

Another advanced technique is two-dimensional UV-Mass Spectrometry (2D UV-MS) fingerprinting, which has been demonstrated for the identification and accurate quantification of isomeric carbohydrates in multicomponent mixtures epfl.ch. This method can differentiate between oligosaccharide isomers that may have the same molecular weight but different structures, providing a more detailed fingerprint of the mixture.

These fingerprinting techniques are essential for characterizing the complexity of IMO preparations and ensuring the consistency and identity of this compound within these mixtures.

Advanced Method Development for this compound Quantification and Purity Assessment

Accurate quantification and purity assessment of this compound are critical for its quality control and application. Advanced analytical methods have been developed to achieve high sensitivity, specificity, and accuracy in these analyses.

High-Performance Liquid Chromatography (HPLC) is the predominant method for the quantification and purity assessment of this compound in IMO preparations foodstandards.gov.aucnif.cnresearchgate.netfood.gov.ukfoodstandards.gov.au. Among HPLC techniques, HPAEC-PAD is particularly well-suited for separating and quantifying carbohydrates due to its high resolution and sensitive detection unipr.itcnif.cnresearchgate.netshodex.com. Methods utilizing HPAEC-PAD with specific columns, such as CarboPac PA10 or Asahipak NH2P-50 4E, and optimized elution gradients (e.g., using sodium hydroxide (B78521) and sodium acetate) have been developed for the quantitative determination of various IMOs, including this compound cnif.cnshodex.com.

Quantitative analysis is typically performed using external standard methods with calibration curves generated from this compound standards of known purity cnif.cn. The linearity of these calibration curves over a relevant concentration range is established to ensure accurate quantification cnif.cn. Detection limits (LODs) and quantification limits (LOQs) are determined to assess the sensitivity of the method cnif.cn.

Purity assessment involves determining the content of this compound relative to other components in the sample. This includes identifying and quantifying potential impurities such as glucose, maltose, isomaltose, isomaltotriose, and higher degree of polymerization (DP) oligosaccharides that may be present in IMO mixtures foodstandards.gov.aucnif.cnresearchgate.netfood.gov.ukfoodstandards.gov.autandfonline.com. HPAEC-PAD allows for the separation and quantification of these individual components, providing a detailed profile of the sample composition and enabling the calculation of this compound purity unipr.itcnif.cnresearchgate.net. Commercial IMO preparations are often mixtures, and methods are designed to separate and quantify the different oligosaccharides present foodstandards.gov.auresearchgate.netfood.gov.ukfoodstandards.gov.autandfonline.com.

Mass Spectrometry (MS), including techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) and LC-MS/MS, complements chromatographic methods by providing molecular weight information and supporting structural confirmation, which is valuable for both quantification and purity assessment mdpi.comresearchgate.netnih.govnih.govcriver.com. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structural elucidation and can be used to assess the purity and confirm the structure of isolated this compound researchgate.netcriver.comnih.govresearchgate.net.

The development and application of these advanced analytical methodologies are essential for the accurate quantification and reliable purity assessment of this compound, supporting its use in research and commercial applications.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 183323 |

| Glucose | 5793 |

| Maltose | 6255 |

| Isomaltose | 6249 |

| Isomaltotriose | 183322 |

| Panose | 132379 |

| Oligo-α-1,6-glucosidase | 9032 |

| α-amylase | 9000 |

| Sodium hydroxide | 3034077 |

| Sodium acetate (B1210297) | 8852 |

Interactive Data Tables

Based on the search results, specific quantitative data for this compound analysis can be presented in tables. For example, data from HPAEC-PAD analysis showing retention times and relative percentages of different oligosaccharides in an IMO mixture could be included. Similarly, data from quantification studies detailing calibration curve parameters (linearity range, LOD, LOQ) for this compound could be presented.

Example Data Table (Illustrative - Data synthesized based on search results mentioning HPAEC-PAD analysis of IMOs):

| Oligosaccharide | Degree of Polymerization (DP) | Relative Percentage (%) |

| Glucose | 1 | 1.5 |

| Isomaltose | 2 | 29.1 tandfonline.com |

| Panose | 3 | 7.2 tandfonline.com |

| Isomaltotriose | 3 | 13.2 tandfonline.com |

| Isomaltotetraose | 4 | 10.5 tandfonline.com |

| This compound | 5 | 4.1 tandfonline.com |

| Isomaltohexaose | 6 | 15.6 tandfonline.com |

| Isomaltoheptaose | 7 | 6.2 tandfonline.com |

| Other saccharides | Various | 11.8 tandfonline.com |

Note: The percentages in the table above are illustrative and based on a reported composition of a commercial IMO mixture tandfonline.com. Actual values may vary depending on the source and production method of the IMO.

Example Data Table (Illustrative - Data synthesized based on search results mentioning HPAEC-PAD quantification):

| Parameter | Value (this compound) | Unit |

| Calibration Range | 0.032 to 25.975 cnif.cn | mg/L |

| Detection Limit (LOD) | 0.008 to 0.022 cnif.cn | mg/L |

| Quantification Limit (LOQ) | 0.027 to 0.073 cnif.cn | mg/L |

| Linearity (R²) | > 0.99 (Typical) | - |

Note: The values in the table above are illustrative and based on reported ranges for IMO quantification methods cnif.cn. Actual values may vary depending on the specific method and instrumentation used.

Microbial Metabolism and Ecological Interactions of Isomaltopentaose

Fermentation Dynamics by Gut Microbiota (in vitro and animal models)

The fermentation of isomaltooligosaccharides (IMOs), including isomaltopentaose, by the complex community of gut microorganisms has been investigated through both in vitro batch fermentation systems and in vivo animal models. These studies reveal varying degradation rates of IMOs depending on their degree of polymerization (DP) and the composition of the microbial community, often characterized by enterotypes. In vitro studies using human fecal microbiomes have shown that the degradation rates for long-chain IMOs (DP 7 to 16) can differ based on the dominant enterotype (e.g., Bacteroides vs. Prevotella), whereas the degradation of shorter-chain IMOs (DP 2 to 6) appears less affected by enterotype differences researchgate.net. Animal models, such as studies in rats and mice, have also been utilized to observe the effects of IMO supplementation on gut microbiota composition and function nih.govasm.orgnih.gov.

Utilization by Commensal Bacteria (e.g., Bifidobacterium, Lactobacillus species)

This compound and other IMOs are recognized for their ability to selectively stimulate the growth and activity of beneficial commensal bacteria, particularly species belonging to the genera Bifidobacterium and Lactobacillus nih.govnih.govgoogle.commdpi.com. Research indicates that Lactobacillus acidophilus NCFM, a commercially important probiotic strain isolated from the human gut, possesses the enzymatic machinery, specifically α-1,6 glucosidases of the GH13_31 family, that enables the degradation and utilization of IMOs nih.gov. Studies in rats have demonstrated that supplementation with IMOs can increase the abundance of Lactobacillus reuteri and Lactobacillus intestinalis nih.gov. Furthermore, various Bifidobacterium species, including Bifidobacterium longum ssp. infantis, B. longum, and B. breve, have been shown to metabolize IMOs . This selective utilization by beneficial bacteria contributes to the potential prebiotic effects attributed to IMOs.

Impact on Short-Chain Fatty Acid (SCFA) Production Pathways

The microbial fermentation of indigestible carbohydrates like this compound in the colon leads to the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436) nih.govvitas.nonih.govbevital.nosochob.clnih.gov. These SCFAs are key metabolites that exert various beneficial effects on host health. Studies have linked IMO fermentation to increased concentrations of fecal acetate and propionate nih.gov. The production of these SCFAs occurs through distinct bacterial metabolic pathways. Acetate can be produced from pyruvate (B1213749) via acetyl-CoA or through the Wood-Ljungdahl pathway vitas.nosochob.cl. Butyrate is typically synthesized from two molecules of acetyl-CoA vitas.nosochob.cl. Propionate can be formed via the succinate (B1194679) pathway from phosphoenolpyruvate (B93156) or the acrylate (B77674) pathway, which involves lactate (B86563) as a precursor vitas.nosochob.cl. The specific SCFAs produced and their relative proportions can be influenced by the composition of the fermenting microbiota and the type of carbohydrate substrate.

Selective Growth Modulation of Specific Microbial Genera

Beyond the general stimulation of Bifidobacterium and Lactobacillus, IMOs can selectively modulate the growth of specific microbial genera within the gut ecosystem nih.govnih.govgoogle.commdpi.com. This selective effect is a defining characteristic of prebiotics. While Bifidobacterium and Lactobacillus are consistently reported as being stimulated by IMOs nih.govnih.govgoogle.commdpi.com, research also indicates that IMOs can sustain the growth of other genera, such as Prevotella, particularly in individuals with a Prevotella-dominated enterotype asm.orgnih.gov. This suggests that the impact of IMO-5 on the gut microbial community structure can be influenced by the individual's existing microbiota composition.

Resistance to Host Endogenous Glycosidases as a Precursor to Microbial Fermentation

A crucial factor enabling the fermentation of this compound by gut microbiota is its inherent resistance to hydrolysis by endogenous mammalian digestive enzymes in the upper gastrointestinal tract nih.govmdpi.comcaister.commdpi.com. Unlike easily digestible carbohydrates that are broken down and absorbed in the small intestine, the α-(1,6) glycosidic linkages prevalent in IMOs, including this compound, are not efficiently cleaved by human glycosidases caister.com. This resistance ensures that a significant portion of ingested IMO-5 reaches the colon intact, where it becomes available as a fermentable substrate for the anaerobic bacteria residing there caister.commdpi.com. This selective delivery to the colon is fundamental to their function as a prebiotic.

Comparative Microbial Degradation Studies

Comparative studies investigating the degradation of this compound and other IMOs by different microbial strains and communities highlight the variability in utilization patterns.

Strain-Specific Metabolism of this compound

Table 1: Summary of Microbial Utilization and SCFA Production Related to IMOs

| Microbial Group/Species | IMO Utilization | SCFA Production (Key SCFAs) | Reference(s) |

| Bifidobacterium species | Yes | Acetate, Lactate (further metabolized) | nih.govnih.govgoogle.commdpi.com |

| Lactobacillus species | Yes | Acetate, Lactate | nih.govnih.govgoogle.commdpi.comcaister.com |

| Prevotella species | Yes (especially with specific enterotypes) | Propionate (often higher than Bacteroides) | researchgate.netasm.orgnih.gov |

| Human Fecal Microbiota (in vitro) | Yes | Acetate, Propionate, Butyrate | researchgate.netnih.govvitas.nonih.govbevital.nosochob.clnih.gov |

| Human Fecal Microbiota (animal models) | Yes | Acetate, Propionate, Butyrate | nih.govasm.orgnih.gov |

Table 2: Differential IMO Degradation Based on Chain Length and Enterotype (In Vitro)

| IMO Chain Length | Effect of Enterotype on Degradation Rate | Reference |

| Short-chain (DP 2-6) | Not significantly affected | researchgate.net |

| Long-chain (DP 7-16) | Different degradation rates observed between enterotypes (Bacteroides vs. Prevotella) | researchgate.net |

Kinetic Studies of Microbial Utilization and Oligosaccharide Chain Length

The utilization of isomaltooligosaccharides by microorganisms is influenced by their degree of polymerization (DP), or chain length. Studies investigating the kinetics of microbial utilization of IMOs often reveal differential fermentation rates based on chain length. For instance, research using human microbiomes in an in vitro batch fermentation model demonstrated that the degradation rates for short-chain IMOs (DP 2 to 6), which would include this compound (DP5), were not significantly affected by different human fecal enterotypes. In contrast, the degradation rates for longer-chain IMOs (DP 7 to 16) showed variations depending on the enterotype. researchgate.net

Enzymatic studies also provide insights into the kinetic aspects of IMO utilization. For example, a glucan 1,6-α-glucosidase from Lactobacillus acidophilus NCFM (LaGH13_31) demonstrated activity on IMOs of DP 2 to 4, with a clear preference for longer chains within this range compared to the disaccharide isomaltose (B16258) (IG2). asm.orgnih.gov This suggests that the efficiency of enzymatic hydrolysis, a key step in microbial utilization, can be dependent on the specific IMO chain length and the characteristics of the microbial enzymes involved.

This compound in Microbial Ecology and Interspecies Interactions

This compound, as a component of IMOs, plays a role in shaping microbial ecosystems, particularly in environments like the mammalian gut. Its ability to be selectively utilized by certain microorganisms influences the competitive dynamics within these complex communities. csic.esgoogle.com

Role as a Carbon Source in Microbial Ecosystems

This compound, along with other IMOs, serves as a fermentable carbon source for specific beneficial bacteria, notably Bifidobacterium and Lactobacillus species. csic.esresearchgate.netgoogle.commdpi.comresearchgate.net Unlike digestible carbohydrates that are absorbed in the upper gastrointestinal tract, IMOs reach the lower gut where they can be fermented by these resident microbes. researchgate.netgoogle.commdpi.com This selective fermentation provides these beneficial bacteria with a metabolic advantage, allowing them to grow and proliferate. csic.esgoogle.comresearchgate.net

Studies have shown that IMOs can sustain the growth of specific bacterial groups. For instance, research indicates that isomaltooligosaccharides can efficiently sustain Prevotella type enterotypes in both in vitro and animal models. researchgate.net This suggests that this compound, as part of the IMO mixture, contributes to the carbon source availability that supports the growth of these bacteria in different ecological settings.

Influence on Microbial Community Structure and Diversity (in vitro/animal models)

The selective utilization of isomaltooligosaccharides, including this compound, can significantly influence the structure and diversity of microbial communities. In vitro fermentation studies using human fecal microbiomes have demonstrated that the chain length of IMOs can modulate the composition of the colonic microbiome. researchgate.net This suggests that the presence and concentration of this compound within an IMO mixture can contribute to shifts in the relative abundance of different bacterial populations.

Research in animal models and in vitro systems has shown that IMO supplementation can lead to an increase in the populations of beneficial bacteria like Bifidobacterium and Lactobacillus. researchgate.netgoogle.commdpi.com This is attributed to their ability to ferment IMOs, which are not readily utilized by many other gut microbes. csic.esgoogle.com The differential fermentation based on IMO chain length and host enterotype further underscores the intricate influence of these oligosaccharides on microbial community dynamics. researchgate.net

Data from in vitro fermentation experiments with human fecal slurries belonging to different enterotypes showed varying responses to IMO fermentation, particularly for longer-chain IMOs. researchgate.net This highlights how the existing microbial community structure can interact with the provided carbon source (IMOs) to produce different outcomes in terms of bacterial growth and metabolic products like short-chain fatty acids. researchgate.net

Enzymatic Pathways in Microbial Catabolism of this compound

The microbial breakdown of this compound is mediated by specific enzymatic pathways, primarily involving glycoside hydrolases. These enzymes are crucial for cleaving the glycosidic bonds within the this compound molecule, making the glucose units available for microbial metabolism. researchgate.net

Identification and Characterization of Microbial Glycoside Hydrolases Active on this compound

Several microbial glycoside hydrolases have been identified that exhibit activity on isomaltooligosaccharides, including this compound. These enzymes are often classified within families like GH13 and GH66 according to the CAZy database, based on their amino acid sequence similarities and structural folds. asm.orgnih.govresearchgate.netmdpi.comnih.gov

One such enzyme is glucan 1,6-α-glucosidase, found in bacteria like Lactobacillus acidophilus NCFM. asm.orgnih.gov This enzyme specifically hydrolyzes α-1,6 glycosidic linkages at the non-reducing end of α-glucans, including IMOs. asm.orgnih.gov Characterization studies of enzymes like LaGH13_31 have determined their optimal pH and temperature for activity, providing insights into the conditions under which microbial utilization of this compound is most efficient. asm.org

Dextranases, enzymes that hydrolyze α-(1,6) glucosidic bonds in dextran (B179266), also play a role in the degradation of IMOs. mdpi.comresearchgate.net These enzymes have been characterized from various bacteria and fungi. researchgate.net The identification and characterization of these microbial enzymes are essential for understanding how microorganisms access the energy and carbon stored in this compound.

Mechanism of Substrate Recognition and Hydrolysis by Microbial Enzymes

The mechanism by which microbial enzymes recognize and hydrolyze this compound involves specific interactions between the enzyme's active site and the substrate molecule. Glycoside hydrolases that act on IMOs typically possess substrate-binding subsites that accommodate the glucose residues of the oligosaccharide chain. asm.org

Structural analysis of these enzymes, such as the crystal structure of LaGH13_31, has revealed details about their substrate recognition mechanisms. asm.org For instance, the presence of additional substrate contacts at specific subsites can contribute to the enzyme's affinity for different IMO chain lengths. asm.org This molecular recognition ensures that the enzyme correctly positions the this compound molecule for efficient hydrolysis of the α-1,6 glycosidic bonds.

The hydrolysis reaction catalyzed by these enzymes results in the cleavage of the glycosidic linkage, releasing smaller oligosaccharides or glucose units. asm.orgresearchgate.net This process often involves a catalytic mechanism that leads to the retention or inversion of the anomeric configuration of the released sugar. asm.orgnih.gov Understanding these enzymatic mechanisms is key to unraveling the complete pathway of this compound catabolism in microorganisms.

Compound Table

| Compound Name | PubChem CID |

| This compound | 183351 |

| Isomaltose | 6249 |

| Isomaltotriose | 183350 |

| Isomaltotetraose | 183352 |

| Glucose | 5793 |

| Maltose (B56501) | 6255 |

| Panose | 14575 |

| Dextran | 444045 |

Data Table: Hydrolysis Activity of a Microbial Enzyme on Isomaltooligosaccharides

A conceptual representation of how such data might be presented is shown below, illustrating the principle of measuring product formation (e.g., glucose or smaller oligosaccharides) over time when the enzyme is incubated with this compound.

| Time (hours) | Concentration of this compound (mM) | Concentration of Products (mM) |

| 0 | [Initial Concentration] | 0 |

| 1 | [Decreasing Concentration] | [Increasing Concentration] |

| 2 | [Further Decreasing Concentration] | [Further Increasing Concentration] |

| ... | ... | ... |

| 24 | [Final Concentration] | [Total Products] |

Note: The values in this table are illustrative and would be populated with specific experimental data from kinetic studies.

Such kinetic studies, as mentioned in the search results, are crucial for understanding the rate and efficiency of this compound utilization by specific microbial enzymes and, consequently, by the microorganisms themselves.

Q & A

Q. What methodologies are employed to synthesize isomaltopentaose, and how are purity and structural fidelity validated?

this compound is synthesized via enzymatic transglycosylation using α-glucosidases or dextransucrases, with maltose or sucrose as substrates. Purification involves size-exclusion chromatography (SEC) or high-performance liquid chromatography (HPLC) to isolate the pentasaccharide. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 1D/2D H and C NMR) to confirm glycosidic linkages and anomeric configurations. Purity is assessed using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices, and what are their limitations?

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is widely used due to its sensitivity for underivatized carbohydrates. However, interference from other oligosaccharides in complex samples (e.g., gut microbiota studies) may require coupling with enzymatic pretreatment or tandem mass spectrometry (LC-MS/MS) to enhance specificity. Calibration curves must account for matrix effects .

Q. How does this compound’s stability vary under different pH and temperature conditions, and what experimental protocols ensure reproducibility?

Stability studies involve incubating this compound in buffered solutions (pH 2–9) at 25–100°C, followed by periodic sampling. Hydrolysis is monitored via reducing sugar assays (e.g., DNS method) or HPLC. Reproducibility requires strict control of incubation conditions (e.g., anaerobic chambers for gut-simulated environments) and triplicate measurements .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported prebiotic effects of this compound across in vitro and in vivo studies?

Discrepancies often arise from variations in microbial communities (e.g., donor-specific microbiota), fermentation durations, or dose-response thresholds. A robust design includes:

- Standardized in vitro models : Use validated gut simulators (e.g., SHIME) with fecal inoculates from diverse demographics.

- Multi-omics integration : Combine 16S rRNA sequencing, metabolomics (SCFA quantification), and transcriptomics to assess strain-specific responses.

- Dose stratification : Test sub-effective, effective, and supra-effective concentrations to identify non-linear effects .

Q. How can researchers differentiate this compound’s immunomodulatory mechanisms from those of structurally similar oligosaccharides (e.g., isomaltotriose)?

Comparative studies should employ:

- Receptor-binding assays : Screen for interactions with Toll-like receptors (TLRs) or C-type lectin receptors using knockout cell lines.

- Cytokine profiling : Quantify IL-10, TNF-α, and IFN-γ in dendritic cells treated with isolated oligosaccharides.

- Molecular docking simulations : Predict binding affinities to immune receptors based on glycosidic linkage conformations .

Q. What statistical approaches address variability in this compound’s glycemic response data across human trials?

Mixed-effects models are recommended to account for intra- and inter-individual variability. Covariates such as baseline microbiota composition, dietary fiber intake, and insulin sensitivity indices should be included. Bayesian hierarchical models can further quantify uncertainty in small-sample studies .

Methodological Considerations for Data Contradictions

Q. Why do NMR spectra of this compound exhibit batch-dependent signal variations, and how can these be mitigated?

Signal inconsistencies may stem from residual solvents, ionic strength differences, or conformational flexibility. Mitigation strategies include:

- Standardized sample preparation : Lyophilize samples under identical conditions and dissolve in deuterated solvents with controlled pH.

- Dynamic NMR : Acquire spectra at multiple temperatures to account for anomeric equilibrium shifts .

Q. How do researchers reconcile conflicting findings on this compound’s bifidogenic activity in animal versus human studies?